In-Depth Technical Guide: 2-Fluoro-4-methoxy-DL-phenylalanine (CAS 54788-29-3)
In-Depth Technical Guide: 2-Fluoro-4-methoxy-DL-phenylalanine (CAS 54788-29-3)
Executive Summary
2-Fluoro-4-methoxy-DL-phenylalanine (CAS 54788-29-3) is a highly specialized non-canonical amino acid (ncAA) that serves as a critical building block in modern chemical biology and radiopharmaceutical development. By integrating a strongly electronegative fluorine atom and an electron-donating methoxy group onto the phenylalanine scaffold, this compound provides unique stereoelectronic properties. This technical guide elucidates its physicochemical profile, mechanistic utility, and provides field-proven, self-validating synthetic protocols for its integration into advanced research workflows.
Physicochemical Properties & Molecular Identity
To effectively utilize this ncAA in solid-phase peptide synthesis (SPPS) or enzymatic assays, one must account for its structural parameters. The ortho-fluoro substitution introduces a strong local dipole while minimizing steric bulk (van der Waals radius of F is 1.47 Å vs. H 1.20 Å), whereas the para-methoxy group acts as a stable, orthogonal masking agent for the phenolic hydroxyl of tyrosine[1].
| Property | Value | Reference |
| Chemical Name | 2-Fluoro-4-methoxy-DL-phenylalanine | |
| CAS Number | 54788-29-3 | |
| Molecular Formula | C10H12FNO3 | [1] |
| Molecular Weight | 213.21 g/mol | |
| InChI Key | WPRRDCRYBYGCQS-UHFFFAOYSA-N | |
| Physical State | Solid (White to off-white powder) | |
| Storage Conditions | Ambient Temperature |
Mechanistic Role in Chemical Biology
Orthogonal Peptide Engineering
In peptide therapeutics, proteolytic degradation is a primary hurdle. Incorporating 2-Fluoro-4-methoxy-DL-phenylalanine enhances the metabolic stability of the peptide backbone. The methoxy group can be selectively cleaved post-synthesis to reveal a tyrosine analog, allowing for highly controlled, site-specific modifications without interfering with standard Fmoc/tBu SPPS chemistries.
Enzymatic Probing & Radiochemistry
This compound is a potent mechanistic probe for studying hydroxylase enzymes, such as Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH). The strongly electronegative fluorine atom alters the pKa of the aromatic system and creates an electrostatic environment that can either trap enzymatic intermediates or competitively inhibit active sites. Furthermore, it serves as a foundational precursor for synthesizing
Experimental Workflows: Synthesis & Validation
As an application scientist, I emphasize that every synthetic protocol must be a self-validating system. The following workflow details the de novo synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine via the acetamidomalonate pathway, ensuring rigorous quality control at every intermediate stage[RSC, Supporting Information][3].
Protocol 1: Synthesis via Malonic Ester Alkylation
Causality & Rationale:
Diethyl acetamidomalonate is utilized as the nucleophile because its highly acidic
Step-by-Step Methodology:
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Enolate Formation & Alkylation: Suspend diethyl acetamidomalonate (1.1 eq) in anhydrous ethanol and treat with sodium ethoxide (1.1 eq) at 0 °C. Slowly add 1-(chloromethyl)-2-fluoro-4-methoxybenzene (1.0 eq). Reflux the mixture for 4 hours.
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Isolation of Intermediate: Concentrate the reaction, extract with ethyl acetate (3 × 10 mL), wash with saturated brine, and dry over sodium sulfate. Recrystallize from ethyl acetate and hexane.
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Self-Validation (QC): The resulting diethyl 2-acetamido-2-(2-fluoro-4-methoxybenzyl)malonate must present as a white solid with a melting point of 117.3–119.4 °C [3].
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Partial Hydrolysis & Decarboxylation: Suspend the intermediate (2.0 g) in 2.5 M aqueous NaOH (10.0 mL) and reflux for 6 hours. Subsequently, add 5.0 M aqueous HCl (10.0 mL) and reflux for an additional 2 hours. Cool to 4 °C overnight to precipitate the N-acetyl derivative.
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Self-Validation (QC): The isolated 2-acetamido-3-(2-fluoro-4-methoxyphenyl)propanoic acid must yield colorless crystals with a melting point of 168.2–171.3 °C [3].
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Full Deprotection to Free Amino Acid: To obtain the final product, subject the N-acetyl derivative to prolonged reflux (12–24 h) in 6 M HCl. Adjust the pH to the isoelectric point (approx. pH 5.5) using dilute NaOH to precipitate 2-Fluoro-4-methoxy-DL-phenylalanine[2].
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Self-Validation (QC): Confirm structure via
H NMR (D O), ensuring the presence of the methoxy singlet at ~3.8 ppm. F NMR must show a characteristic singlet around -115 to -120 ppm.
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Visualizations of Workflows & Mechanisms
Below are the logical architectures defining the synthesis and application of this compound.
Synthetic workflow of 2-Fluoro-4-methoxy-DL-phenylalanine and its conversion.
Applications of 2-Fluoro-4-methoxy-DL-phenylalanine in peptide synthesis.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737696, 2-Fluoro-4-methoxy-DL-phenylalanine. Retrieved from[Link]
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Bennett, E. L., & Niemann, C. (1950). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society, 72(4), 1806-1807. URL:[Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis and biological evaluation of fluorinated amino acids. Retrieved from [Link]
